molecular formula C17H19BrN2O3 B8745446 (3-Bromo-5-methyl-phenyl)-(5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-methanone

(3-Bromo-5-methyl-phenyl)-(5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-methanone

Cat. No. B8745446
M. Wt: 379.2 g/mol
InChI Key: KGBIFPFANSUNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Bromo-5-methyl-phenyl)-(5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-methanone is a useful research compound. Its molecular formula is C17H19BrN2O3 and its molecular weight is 379.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-5-methyl-phenyl)-(5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-5-methyl-phenyl)-(5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Bromo-5-methyl-phenyl)-(5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-methanone

Molecular Formula

C17H19BrN2O3

Molecular Weight

379.2 g/mol

IUPAC Name

(3-bromo-5-methylphenyl)-(2,6-dimethoxy-5-propan-2-ylpyrimidin-4-yl)methanone

InChI

InChI=1S/C17H19BrN2O3/c1-9(2)13-14(19-17(23-5)20-16(13)22-4)15(21)11-6-10(3)7-12(18)8-11/h6-9H,1-5H3

InChI Key

KGBIFPFANSUNCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)C(=O)C2=C(C(=NC(=N2)OC)OC)C(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of (3-bromo-5-methyl-phenyl)-(5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-acetonitrile (40 g, 0.1M) in anhydrous DMF (300 ml) in a water bath under an atmosphere of nitrogen, was portionwise added 60% sodium hydride (4.92 g, 0.12M). After 30 min., oxygen gas was bubbled into the reaction mixture for 2 hr. The mixture was neutralized with aqueous saturated ammonium chloride solution. The crude product was extracted with ether and purified by silica gel column chromatography (eluent, ether:hexanes (1:9)) to afford 34.6 g (89%) of a white solid. m.p. 122-123° C.; 1H NMR (200 MHz, CDCl3) δ 1.17 (6H, d, J=7.1 Hz), 2.36 (3H, s), 2.77 (1H, m), 3.92 (3H, s), 4.05 (3H, s), 7.54-7.56 (2H, m), 7.75 (1H, m).
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
4.92 g
Type
reactant
Reaction Step Two
Yield
89%

Synthesis routes and methods II

Procedure details

To a stirred solution of (3-bromo-5-methyl-phenyl)-(5-isopropyl-2,6-dimethoxy-pyrimidin-4-yl)-acetonitrile (40 g, 0.1 M) in anhydrous DMF (300 mL) in a water bath under an atmosphere of nitrogen, was added 60% sodium hydride (4.92 g, 0.12 M) in portions. After 30 min, oxygen gas was bubbled into the reaction mixture for 2 hr. The mixture was neutralized with aqueous saturated ammonium chloride solution. The crude product was extracted with ether and purified by silica gel column chromatography (eluent, ether:hexanes (1:9)) to afford 34.6 g (89%) of a white solid. m.p. 122-123° C.; 1H NMR (200 MHz, CDCl3) δ 1.17 (6H, d, J=7.1 Hz), 2.36 (3H, s), 2.77 (1H, m), 3.92 (3H, s), 4.05 (3H, s), 7.54-7.56 (2H, m), 7.75 (1H, m).
Quantity
4.92 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Yield
89%

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